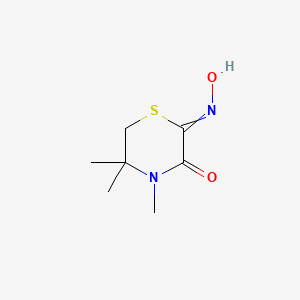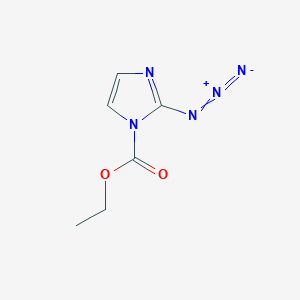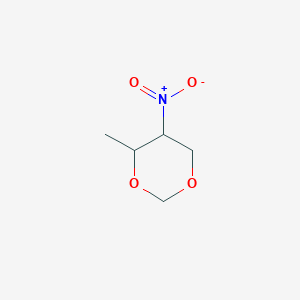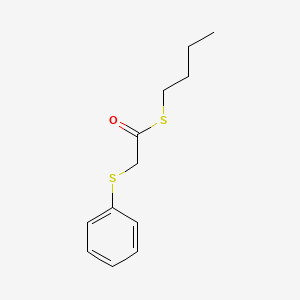
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide is a synthetic organic compound characterized by the presence of an aminoethyl group, a trichloroacetamide moiety, and a hydroxydodecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide typically involves the reaction of 2-aminoethanol with 2,2,2-trichloroacetyl chloride, followed by the introduction of a hydroxydodecyl group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trichloroacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted acetamides.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminoethyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide
- N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide
Uniqueness
N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide is unique due to the presence of the trichloroacetamide moiety, which imparts distinct chemical properties and reactivity compared to its dichloro and monochloro counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
62881-11-2 |
|---|---|
Formule moléculaire |
C16H31Cl3N2O2 |
Poids moléculaire |
389.8 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C16H31Cl3N2O2/c1-2-3-4-5-6-7-8-9-10-14(22)13-21(12-11-20)15(23)16(17,18)19/h14,22H,2-13,20H2,1H3 |
Clé InChI |
GOXIWZRYDRUUFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CN(CCN)C(=O)C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)



![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)





silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)


